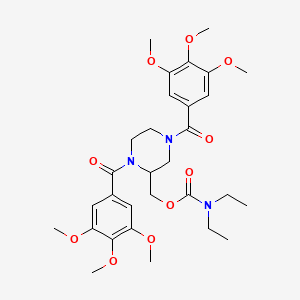
Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with trimethoxybenzoyl groups and a carbamic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of appropriate diamines under controlled conditions.
Introduction of Trimethoxybenzoyl Groups: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the trimethoxybenzoyl groups.
Esterification: The final step involves the esterification of the piperazine derivative with N,N-diethylcarbamic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves its interaction with specific molecular targets:
Neurotransmitter Systems: The compound may inhibit the reuptake of neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Enzyme Inhibition: It may act as an inhibitor of enzymes involved in neurotransmitter degradation, thereby prolonging their activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)ethyl ester
- Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)propyl ester
Uniqueness
Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is unique due to its specific substitution pattern on the piperazine ring and the presence of trimethoxybenzoyl groups. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
158978-98-4 |
|---|---|
Molecular Formula |
C30H41N3O10 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N,N-diethylcarbamate |
InChI |
InChI=1S/C30H41N3O10/c1-9-31(10-2)30(36)43-18-21-17-32(28(34)19-13-22(37-3)26(41-7)23(14-19)38-4)11-12-33(21)29(35)20-15-24(39-5)27(42-8)25(16-20)40-6/h13-16,21H,9-12,17-18H2,1-8H3 |
InChI Key |
QKSXEJNMSRTCRE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyms |
PMS 601 PMS-601 PMS601 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














